![molecular formula C25H17N B14213266 2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-84-5](/img/structure/B14213266.png)
2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H15N. It is a derivative of benzonitrile and contains two ethynyl groups attached to phenyl rings, which are further substituted with dimethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl groups can participate in π-π interactions with aromatic residues, while the nitrile group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(2-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of two ethynyl groups and the specific substitution pattern on the aromatic rings. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
823227-84-5 |
|---|---|
Molecular Formula |
C25H17N |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2,3-dimethylphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C25H17N/c1-19-8-7-13-21(20(19)2)14-15-22-9-3-4-10-23(22)16-17-24-11-5-6-12-25(24)18-26/h3-13H,1-2H3 |
InChI Key |
CAUDZVALPOTWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


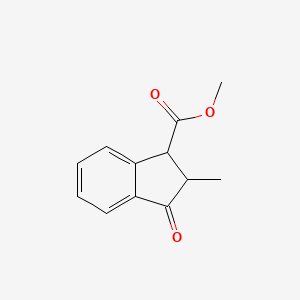

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)


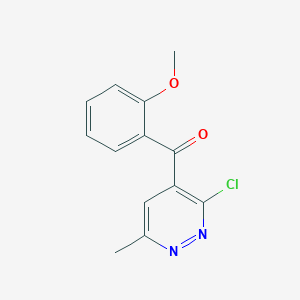
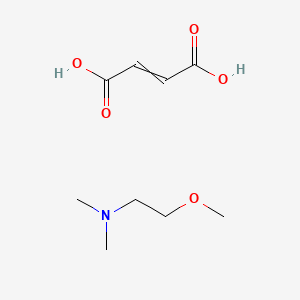


![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
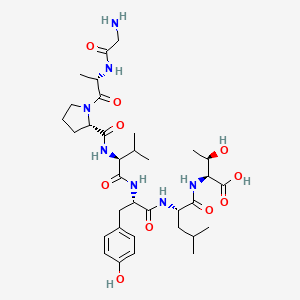

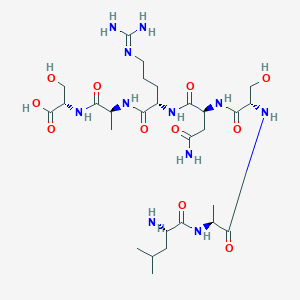
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
